2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHXMQPEOUPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfonamide product. The general reaction scheme is as follows:
2-Chloro-6-fluoroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The sulfonamide class, including 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide, is known for its antimicrobial properties. These compounds inhibit bacterial growth by interfering with folate synthesis, crucial for DNA replication. Research indicates that derivatives of sulfonamides can enhance efficacy against resistant strains of bacteria such as Staphylococcus aureus .
Case Study: Resensitization of MRSA
A study focused on the structure-activity relationship (SAR) of sulfonamide derivatives demonstrated that modifications to this compound could resensitize methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics. The study revealed that specific structural alterations could significantly improve the antibacterial activity while reducing toxicity to mammalian cells .
| Compound | Modification | Amoxicillin/Clavulanic Acid MIC (μg/mL) | Cefazolin MIC (μg/mL) | Meropenem MIC (μg/mL) |
|---|---|---|---|---|
| 1 | Original | 32 | 128 | 16 |
| 2 | Fluorine Addition | 16 | 64 | 8 |
Agrochemical Applications
Herbicides and Pesticides
Sulfonamide compounds are also utilized in agrochemicals, particularly as herbicides and pesticides. The incorporation of fluorine into the sulfonamide structure has been shown to enhance biological activity and selectivity against target pests while minimizing environmental impact .
Case Study: Cloransulam-Methyl
An example is Cloransulam-methyl, a sulfonamide herbicide that inhibits acetohydroxy acid synthase (AHAS), preventing amino acid synthesis in plants. This compound is effective against broadleaf weeds in soybean crops and showcases how modifications to the sulfonamide structure can lead to improved agricultural outcomes .
Biochemical Applications
Enzyme Inhibition
Recent studies have explored the use of sulfonamides as selective inhibitors of human carboxylesterases (CE). These enzymes are involved in drug metabolism, and inhibiting them can modulate the toxicity of certain prodrugs, such as CPT-11, an antitumor agent. The fluorinated derivatives demonstrate selectivity for human intestinal CE without affecting liver CE or cholinesterases .
Table: Inhibition Potency of Sulfonamide Derivatives
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.5 | High |
| Other Derivative A | 1.0 | Moderate |
| Other Derivative B | 3.5 | Low |
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
This pyrimidine-based sulfonamide (CAS 147118-37-4) shares the N-methyl-methanesulfonamide group but incorporates a fluorophenyl-substituted pyrimidine core. The pyrimidine ring introduces additional hydrogen-bonding sites (e.g., the formyl group at position 5) and steric bulk from the isopropyl group. These features may reduce membrane permeability compared to the benzene-based 2-chloro-6-fluoro analog but could improve selectivity for kinases or other nucleotide-binding enzymes .
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
This derivative (CAS 757933-82-7) lacks fluorine substitution but includes a reactive chloroacetyl group. However, this reactivity may also lead to off-target effects or reduced metabolic stability compared to the more inert 2-chloro-6-fluoro analog .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide and Comparators
| Property | This compound | N-[4-(4-Fluoro-phenyl)-pyrimidin-2-yl]-N-methyl-methanesulfonamide | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 233.67 | 367.84 | 263.72 |
| LogP (Predicted) | 1.9 | 2.7 | 1.5 |
| Solubility (mg/mL, aqueous) | 0.12 | 0.03 | 0.25 |
| pKa (Sulfonamide NH) | ~8.5 | ~7.9 | ~9.2 |
| Metabolic Stability (t₁/₂, h) | 4.2 | 2.1 | 1.5 |
Key Observations :
- The 2-chloro-6-fluoro analog exhibits moderate lipophilicity (LogP 1.9), balancing membrane permeability and aqueous solubility.
- The pyrimidine-based sulfonamide shows higher LogP (2.7) due to its aromatic heterocycle and isopropyl group, likely reducing solubility but improving target engagement in hydrophobic pockets.
- The chloroacetyl derivative has the shortest metabolic half-life, attributed to susceptibility to glutathione conjugation or hydrolysis .
Enzyme Inhibition Profiles
- Carbonic Anhydrase Inhibition : The 2-chloro-6-fluoro derivative demonstrates IC₅₀ = 12 nM against human CA-II, outperforming the pyrimidine analog (IC₅₀ = 45 nM) due to optimal halogen positioning for zinc-binding site interactions.
- Antibacterial Activity : Against E. coli DHPS, the 2-chloro-6-fluoro compound (MIC = 8 μg/mL) is less potent than the chloroacetyl derivative (MIC = 2 μg/mL), likely due to the latter’s covalent binding capability.
Toxicity and Off-Target Effects
The pyrimidine-based sulfonamide shows higher cytotoxicity (HeLa cell CC₅₀ = 18 μM) compared to the 2-chloro-6-fluoro analog (CC₅₀ = 42 μM), possibly due to off-target kinase inhibition.
Research and Development Implications
The this compound scaffold offers a versatile platform for further optimization. Substituting the benzene ring with bioisosteres (e.g., thiophene) or introducing polar groups at position 4 could enhance solubility without compromising target affinity. In contrast, the pyrimidine and chloroacetyl analogs may be better suited for specialized applications requiring covalent inhibition or nucleotide-mimetic activity .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically begins with 2-chloro-6-fluorobenzenesulfonyl chloride as the starting material. A nucleophilic substitution reaction with methylamine (CH₃NH₂) under basic conditions (e.g., NaHCO₃ or pyridine) yields the sulfonamide. Key steps include:
- Reaction Conditions : Maintain temperatures between 0–5°C during sulfonamide formation to minimize side reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions on the benzene ring (e.g., chloro and fluoro groups at positions 2 and 6).
- 19F NMR : Confirm fluorine incorporation (δ ~ -110 to -120 ppm for aromatic fluorine).
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ expected at m/z ≈ 247.5).
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model reaction pathways, identifying transition states and energy barriers for substitutions (e.g., replacing chloro with other groups).
- Machine Learning : Train models on datasets (e.g., reaction yields, solvent effects) to predict optimal conditions (temperature, catalysts) for novel derivatives.
- Case Study : ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error by 40% in similar sulfonamide syntheses .
Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to differentiate target-specific inhibition from off-target toxicity.
- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., carbonic anhydrase) and cross-validate with kinetic assays.
- Metabolomic Profiling : Apply LC-MS to identify metabolic disruptions in cells, distinguishing therapeutic effects from cytotoxic mechanisms .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal analysis (if crystallizable) .
Safety and Experimental Design
Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for sulfonyl chloride handling (lachrymator) and PPE for methylamine (corrosive).
- Waste Disposal : Quench excess sulfonyl chloride with ice-cold NaOH before disposal.
- Compliance : Follow guidelines from institutional Chemical Hygiene Plans (e.g., 100% safety exam pass rate before lab work) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
